molecular formula C15H15N3O2 B11848569 1-Methyl-2-(3-nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 918336-42-2

1-Methyl-2-(3-nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11848569
CAS No.: 918336-42-2
M. Wt: 269.30 g/mol
InChI Key: LIOVAKIMVWQQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-(3-nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline (THIQ) derivative characterized by a methyl group at the 1-position and a 3-nitropyridin-2-yl substituent at the 2-position. THIQs are endogenous or exogenous amines that cross the blood-brain barrier (BBB) and exhibit diverse biological effects, ranging from neurotoxicity to neuroprotection . The nitro group on the pyridine ring may influence redox activity or receptor binding, distinguishing it from other THIQs.

Preparation Methods

The synthesis of 1-Methyl-2-(3-nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Nitration of the pyridine ring:

    Methylation: The methyl group can be introduced via methylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

Core Formation

THIQ derivatives are commonly synthesized via Bischler-Napieralski cyclization or reductive amination . For example:

  • Bischler-Napieralski cyclization : Involves forming a dihydroisoquinoline intermediate by cyclizing an N-acylated phenethylamine under acidic conditions (e.g., POCl₃), followed by reduction to the THIQ core .

  • Reductive amination : Combines benzylamine derivatives with ketones/aldehydes under reducing conditions (e.g., NaCNBH₃) to form the six-membered ring .

Example :

  • Step 1 : Aniline derivatives react with ortho-brominated aromatic aldehydes to form N-aryl benzylamines.

  • Step 2 : Suzuki coupling introduces a vinyl group (C3/C4 unit) to the benzylamine.

  • Step 3 : Cyclization via intra-molecular reductive amination (e.g., Et₃SiH/TFA) forms the THIQ core .

Key Challenges

  • Nitration : Direct nitration of pyridine is challenging due to its weakly activating nature. Pre-functionalization (e.g., bromination) may be required for regioselective nitration .

  • Stability : Nitro groups are electron-withdrawing and may influence reaction conditions (e.g., require inert atmospheres or controlled temperatures) .

Table 1: Suzuki Coupling for THIQ Core Formation

StepReagentsConditionsYieldReference
Suzuki couplingPd(PPh₃)₄, Cs₂CO₃1,4-dioxane/H₂O, 75°C, 19 h41% (over 1 step)

Table 2: Cyclization via Reductive Amination

StepReagentsConditionsYieldReference
Reductive aminationEt₃SiH, TFADCM, rt, 2.5 h34% (over 2 steps)

Table 3: Nitrophenyl Incorporation

MethodReagentsProductReference
Cyclocondensation2-cyanothioacetamide, ethanol, pyridineNitrophenyl-THIQ derivatives
AlkylationMethyl iodide, sodium acetateSubstituted methylthio-THIQs

Oxidative Rearomatization

For THIQ derivatives, pyridine-N-oxide can promote aromatization under high temperatures, generating isoquinolines. This involves:

  • Imine formation : Oxidation of the C1 position to an imine intermediate (e.g., via retro-ene elimination).

  • Nitrone intermediacy : Further oxidation of imine to a nitrone, followed by elimination to form the aromatic ring .

Example :

  • Substrates with C1 substituents (e.g., methyl groups) may hinder this pathway, reducing yields .

Functional Group Tolerance

  • Suzuki coupling : Tolerates a wide range of substituents on both aromatic rings .

  • Reductive amination : Requires careful control of acidic conditions to prevent side reactions .

Analytical Considerations

  • NMR : Used to confirm conformer mixtures in coordination compounds (e.g., 1H and 13C NMR for THIQ derivatives) .

  • MS : Identifies molecular weight and structural features (e.g., nitro group fragmentation) .

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of tetrahydroisoquinolines, which are known for their significant biological activities. The synthesis of 1-Methyl-2-(3-nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline can involve various methods including cyclization reactions that link the tetrahydroisoquinoline framework with nitropyridine moieties. The synthetic pathways typically utilize starting materials such as 3-nitropyridine derivatives and appropriate precursors that facilitate the formation of the isoquinoline structure.

Anticancer Properties

Recent studies have indicated that derivatives of tetrahydroisoquinoline exhibit promising anticancer activities. For example, certain modifications to the tetrahydroisoquinoline structure have shown effectiveness against various cancer cell lines. Specifically, compounds with similar frameworks have been tested against human colorectal (HCT-116) and breast (MCF-7) cancer cells, demonstrating IC50 values in the low micromolar range .

Neuropharmacological Effects

Tetrahydroisoquinolines are also being investigated for their neuropharmacological properties. Research suggests potential applications in treating neurodegenerative disorders due to their ability to interact with neurotransmitter systems. Compounds similar to this compound have been noted for their effects on orexin receptors, which are implicated in sleep disorders and obesity management .

Potential Therapeutic Uses

  • Pain Management : The compound may serve as a non-peptide antagonist for orexin receptors, indicating its potential use in managing pain associated with conditions like neuropathic pain and post-operative pain .
  • Sleep Disorders : Given its interaction with orexin receptors, this compound could be explored for therapeutic applications in treating sleep disorders such as insomnia and narcolepsy .
  • Obesity Treatment : The modulation of orexin signaling pathways suggests a role in obesity treatment strategies, making it a candidate for further pharmacological development .

Case Study 1: Anticancer Activity Assessment

In a study evaluating various tetrahydroisoquinoline derivatives, researchers synthesized multiple compounds and assessed their cytotoxic effects on cancer cell lines. The most effective compounds displayed IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells . This underscores the potential of modifying the tetrahydroisoquinoline structure to enhance anticancer efficacy.

Case Study 2: Neuropharmacological Exploration

Another research effort focused on the neuropharmacological profile of tetrahydroisoquinoline derivatives. Compounds were tested for their binding affinity to orexin receptors and showed significant antagonistic activity. This opens avenues for developing treatments for conditions related to orexin dysregulation .

Mechanism of Action

The mechanism of action of 1-Methyl-2-(3-nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Effects

Compound Name Substituents/Modifications Biological Activity Reference
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTHIQ) Methyl at 1-position Neuroprotective (↑ glutathione, ↓ oxidative stress)
1-Benzyl-THIQ (1BnTHIQ) Benzyl at 1-position Neurotoxic (↓ dopamine, ↑ Parkinsonism risk)
6,7-Dimethoxy-THIQ derivatives Methoxy groups at 6,7-positions Beta-adrenoceptor modulation, antifungal activity
1-Oxo-THIQ derivatives Ketone at 1-position Bradycardic agents (If channel inhibition)
MPTP Pyridine derivative Neurotoxic (induces Parkinsonism via MAO-B metabolism)
  • Neuroprotection vs. Neurotoxicity: The methyl group in 1-MeTHIQ confers neuroprotection by enhancing antioxidant defenses , whereas 1BnTHIQ and MPTP derivatives are neurotoxic due to N-methylation and subsequent oxidation to pyridinium ions, which impair dopamine neurons .
  • Metabolism and BBB Penetration :
    THIQ and 1MeTHIQ are excreted largely unchanged (72–76%) and concentrate in the brain (4.5× blood levels), indicating efficient BBB penetration . The nitro group in the target compound may slow metabolism or enhance lipophilicity, affecting brain accumulation.

Structure-Activity Relationships (SAR)

  • Substituent Position: 1-Position: Methyl or benzyl groups determine neuroprotective/neurotoxic outcomes . 2-Position: Aryl or heteroaryl groups (e.g., 3-nitropyridinyl) influence receptor selectivity and metabolic stability . 6,7-Positions: Methoxy groups enhance beta-adrenoceptor binding .
  • However, this could also stabilize radical intermediates, affecting cytotoxicity .

Biological Activity

1-Methyl-2-(3-nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a compound with significant potential in medicinal chemistry, particularly in neuropharmacology. This article reviews its biological activity, focusing on its neuroprotective properties and interactions with various biological systems.

Chemical Structure and Properties

The compound is characterized by a tetrahydroisoquinoline core with a methyl group and a nitropyridine substituent. The structural formula can be represented as:

C12H12N2O2\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2

Neuroprotective Effects

Research indicates that derivatives of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), including the compound , exhibit both neuroprotective and neurotoxic properties depending on their substitution patterns. A study found that hydroxyl substitution on the isoquinoline ring reduced toxicity towards SH-SY5Y neuroblastoma cells, while methoxyl groups increased it .

Key Findings:

  • Hydroxy-substituted derivatives showed significant neuroprotective effects.
  • Specific derivatives (e.g., 4b) were highlighted for their potential in treating Parkinson's disease due to their ability to protect neuronal cells from oxidative stress.
Derivative Neurotoxicity Neuroprotection
1MeTIQModerateLow
Hydroxy-1MeTIQLowHigh
Methoxy-1MeTIQHighLow

The neuroprotective mechanism appears to involve modulation of oxidative stress pathways and inhibition of apoptotic signals. The presence of the nitropyridine moiety may enhance interaction with specific receptors or enzymes involved in neuroprotection.

Study 1: Neurotoxicity Assessment

In a controlled study assessing the neurotoxic effects of various tetrahydroisoquinoline derivatives on SH-SY5Y cells, it was observed that:

  • Compounds with hydroxyl groups significantly decreased cell death compared to their methoxy counterparts.
  • The study utilized MTT assays to quantify cell viability and confirmed the protective effects through biochemical markers of apoptosis .

Study 2: In Vivo Models

In vivo studies using rodent models of Parkinson's disease demonstrated that administration of hydroxy-substituted 1MeTIQ derivatives resulted in improved motor function and reduced dopaminergic neuron loss in the substantia nigra region .

Q & A

Q. Basic: What synthetic methodologies are most efficient for introducing substituents to the tetrahydroisoquinoline scaffold?

The choice of synthetic method depends on the target substituent and reaction scalability. Microwave-assisted synthesis (e.g., for sulfonamide derivatives) reduces reaction times (from hours to minutes) and improves yields (e.g., 73–85%) by enhancing energy transfer . For N- and C1-functionalization, oxidative Ugi-type reactions enable multicomponent coupling, as demonstrated with 3-phenylpropiolic acid and benzylisonitrile (yield: 73%) . Traditional stepwise approaches, such as acetylation-cyclization-reduction sequences using phenethylamine, offer simplicity and cost-effectiveness but may require harsh conditions (e.g., polyphosphoric acid) .

Q. Basic: How do substituents on the tetrahydroisoquinoline ring influence biological activity?

Substituents modulate receptor binding and selectivity. For example:

  • 6,7-Dimethoxy groups enhance σ2 receptor (TMEM97) affinity, critical for cancer diagnostics .
  • 1-Oxo substitution optimizes bradycardic activity (IC₅₀ = 0.32 μM for I(f) channel inhibition) by improving electrophilic interactions with cardiac pacemaker cells .
  • Arylamide modifications (e.g., 3-iodophenylacrylamide) in dopamine D3 ligands increase selectivity (>100-fold vs. D2 receptors) via steric and electronic effects .

Q. Advanced: What catalytic strategies enable asymmetric synthesis of C1-chiral tetrahydroisoquinolines?

Beyond classical Pictet–Spengler reactions, recent advances include:

  • Chiral Brønsted acid catalysis for enantioselective cyclization (e.g., >90% ee in 3,4-dihydroisoquinoline synthesis) .
  • Transition-metal catalysts (e.g., Pd or Ru) for dynamic kinetic resolution, enabling access to stereochemically complex scaffolds .
    These methods address limitations of traditional protocols, such as poor enantiocontrol and restricted substrate scope.

Q. Advanced: How can researchers resolve contradictions in pharmacological data across different tetrahydroisoquinoline derivatives?

Discrepancies often arise from structural nuances and experimental models. For instance:

  • 1-Oxo vs. non-oxo derivatives : The 1-oxo group in bradycardic agents enhances in vivo efficacy by improving metabolic stability, whereas non-oxo analogs may show superior in vitro potency but poor bioavailability .
  • Species-specific receptor binding : Dopamine D3 ligand affinity (Ki = 12 nM in human receptors) may differ in rodent models due to receptor subtype variations .
    Methodological recommendation : Use isogenic cell lines and standardized in vivo models (e.g., anesthetized rats) for cross-study comparisons.

Q. Basic: What analytical techniques are critical for characterizing tetrahydroisoquinoline derivatives?

  • X-ray crystallography : Resolves protonation states and salt formation (e.g., 1,2,3,4-tetrahydroisoquinolinium hydrogen tartrate monohydrate) using SHELX refinement .
  • pKa calculations : Predict proton transfer in salt formation (e.g., ΔpKa > 3 ensures stability) via the Cruz-Cabeza rule .
  • NMR and HPLC : Confirm regiochemistry (e.g., ¹H-NMR for methyl group positioning) and purity (>95%) .

Q. Advanced: How can oxidative potentials guide the design of photocatalytic dehydrogenation protocols?

The semi-dehydrogenation of 1,2,3,4-tetrahydroisoquinoline to 3,4-dihydroisoquinoline requires precise control of oxidative potentials:

  • Bandgap engineering : ZnIn₂S₄ (Eg = ~2.4 eV) selectively oxidizes two protons (E = +1.01 V vs. NHE) without over-oxidizing to isoquinoline (E = +1.15 V) .
  • Co-catalyst integration : MoS₂ enhances charge separation, improving yield and selectivity in acceptorless systems .

Q. Basic: What factors govern salt formation in tetrahydroisoquinoline derivatives?

Salt formation depends on:

  • pKa difference (ΔpKa) : Proton transfer occurs when ΔpKa (base – acid) > 3 (e.g., tartaric acid ΔpKa = 6.4 with tetrahydroisoquinoline) .
  • Crystallization conditions : Hydrate formation (e.g., monohydrate salts) stabilizes the lattice via hydrogen bonding .

Q. Advanced: How do computational models aid in optimizing structure-activity relationships (SAR)?

  • Docking simulations : Identify key binding interactions (e.g., π-π stacking of 6,7-dimethoxy groups with σ2 receptor hydrophobic pockets) .
  • MD simulations : Predict metabolic stability by modeling CYP450 oxidation sites .

Q. Basic: What in vitro/in vivo models are suitable for evaluating biological activity?

  • In vitro : Isolated right atrium assays for bradycardic agents (EC₅₀ determination) .
  • In vivo : Anesthetized rat models for blood pressure and heart rate monitoring .
    Key controls : Include vehicle and positive controls (e.g., ivabradine for I(f) channel inhibition) .

Q. Advanced: How can metabolic stability challenges be addressed in tetrahydroisoquinoline-based drug candidates?

  • Deuterium incorporation : Reduces CYP450-mediated oxidation at vulnerable positions (e.g., benzylic hydrogens) .
  • Prodrug strategies : Mask polar groups (e.g., esterification of carboxamides) to enhance bioavailability .

Properties

CAS No.

918336-42-2

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

1-methyl-2-(3-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C15H15N3O2/c1-11-13-6-3-2-5-12(13)8-10-17(11)15-14(18(19)20)7-4-9-16-15/h2-7,9,11H,8,10H2,1H3

InChI Key

LIOVAKIMVWQQDN-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2CCN1C3=C(C=CC=N3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.